2.4-Fold Greater Hyaluronan Secretion Inhibition Potency Compared to the 4-Phenyl Analog
In a head-to-head comparative study of hyaluronan secretion inhibition in NIH3T3 fibroblast cells, 6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one (Compound VIII) exhibited an IC50 of 17.74 ± 10.55 μM, which is 2.4-fold more potent than its closest structural analog, 6-acetyl-7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one (Compound V, IC50 = 42.52 ± 21.28 μM). Both compounds share the 6-acetyl-7-hydroxy motif, but the target compound's 4,8-dimethyl substitution provides a clear potency advantage over the 4-phenyl-8-methyl pattern [1].
| Evidence Dimension | Inhibition of hyaluronan (HA) secretion |
|---|---|
| Target Compound Data | IC50 = 17.74 ± 10.55 μM (Compound VIII) |
| Comparator Or Baseline | 6-Acetyl-7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one (Compound V): IC50 = 42.52 ± 21.28 μM; 4-Methylumbelliferone (4MU): IC50 = 8.68 ± 1.6 μM |
| Quantified Difference | 2.4-fold more potent than the 4-phenyl analog (Compound V); approximately 2-fold less potent than the reference standard 4MU |
| Conditions | NIH3T3 mouse fibroblast cell line; HA accumulation measured in cell culture media; MTT viability assay confirmed IC50 was below the toxicity threshold of 60 μM |
Why This Matters
For researchers studying hyaluronan-dependent pathologies, this compound offers a specific potency window between the potent but broadly-acting 4MU and the weaker 4-phenyl analog, enabling nuanced structure-activity relationship (SAR) studies.
- [1] Glycobiology, 2021, 31(8), 959–974. Inhibition of hyaluronan secretion by novel coumarin compounds and chitin synthesis inhibitors. DOI: 10.1093/glycob/cwab038. View Source
